N-Hydroxymethyl norzolpidem

Description

N-Hydroxymethyl aripiprazole is a prodrug of the antipsychotic agent aripiprazole, designed to enable extended-release formulations. It is synthesized via alkylation of aripiprazole using sodium hydride and benzyl chloromethyl ether in a mixture of N,N-dimethylformamide and tetrahydrofuran . Upon administration, the prodrug undergoes enzymatic hydrolysis to release aripiprazole, the active metabolite. Pharmacokinetic (PK) studies in humans indicate that serum levels of N-hydroxymethyl aripiprazole are consistently 5–10% of those of aripiprazole, with rapid conversion kinetics ensuring sustained therapeutic effects . This prodrug strategy enhances patient compliance by reducing dosing frequency compared to immediate-release formulations.

Properties

CAS No. |

172481-19-5 |

|---|---|

Molecular Formula |

C19H21N3O2 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

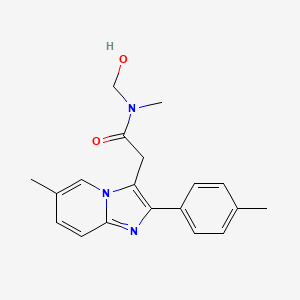

N-(hydroxymethyl)-N-methyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide |

InChI |

InChI=1S/C19H21N3O2/c1-13-4-7-15(8-5-13)19-16(10-18(24)21(3)12-23)22-11-14(2)6-9-17(22)20-19/h4-9,11,23H,10,12H2,1-3H3 |

InChI Key |

KUSAOXWXNBBGIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxymethyl norzolpidem typically involves the hydroxymethylation of norzolpidem. One common method includes the reaction of norzolpidem with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxymethyl derivative. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxymethyl norzolpidem undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.

Reduction: The compound can be reduced to remove the hydroxymethyl group, reverting to norzolpidem.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formyl norzolpidem, carboxyl norzolpidem.

Reduction: Norzolpidem.

Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.

Scientific Research Applications

N-Hydroxymethyl norzolpidem has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of novel compounds with potential pharmacological activities.

Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects and as a tool for understanding the pharmacokinetics and pharmacodynamics of zolpidem derivatives.

Mechanism of Action

The mechanism of action of N-Hydroxymethyl norzolpidem is similar to that of zolpidem. It acts on the gamma-aminobutyric acid (GABA) receptors in the brain, specifically targeting the GABA-A receptor subtypes. By enhancing the inhibitory effects of GABA, it promotes sedation and induces sleep. The hydroxymethyl group may influence the binding affinity and selectivity of the compound for different receptor subtypes, potentially altering its pharmacological profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dehydro-Aripiprazole

Dehydro-aripiprazole is a secondary metabolite of aripiprazole with distinct PK properties:

- Exposure : Total exposure (AUClast) of dehydro-aripiprazole is ~32–38% of aripiprazole, significantly higher than N-hydroxymethyl aripiprazole (7–8%) .

- Peak Concentration : Dehydro-aripiprazole achieves a Cmax of ~6,437 ng/mL, whereas N-hydroxymethyl aripiprazole peaks at 20–25 ng/mL .

- Half-Life : Both compounds exhibit similar half-lives (~14–17 days for N-hydroxymethyl aripiprazole vs. 16–17 days for dehydro-aripiprazole) .

- Role : Unlike N-hydroxymethyl aripiprazole, dehydro-aripiprazole is an active metabolite contributing to therapeutic efficacy rather than a prodrug .

Aripiprazole Lauroxil

Aripiprazole lauroxil is another prodrug of aripiprazole but utilizes a laurate ester linkage for extended release:

- Synthesis : Prepared via alkylation of aripiprazole with chloromethyl laurate, yielding 60% purity .

- Conversion : Requires enzymatic cleavage of the lauroxil moiety to release N-hydroxymethyl aripiprazole, which then degrades to aripiprazole .

- PK Profile : Plasma concentrations of aripiprazole lauroxil are rarely detectable in humans, as conversion to N-hydroxymethyl aripiprazole occurs rapidly .

Nor-Diazepam,3-{N-Hydroxymethyl}Aminocarbonyloxy

This compound, identified in Pleione maculata extracts, shares structural similarities (N-hydroxymethyl group) but diverges in therapeutic application:

- Binding Affinity : Demonstrates strong docking against SARS-CoV-2 spike protein (atomic contact energy: -10.95 kcal/mol), outperforming control antiviral agents like arabidiol .

N-Hydroxymethyl Imidazolidinones

Synthetic intermediates like compounds 5–7 () feature N-hydroxymethyl groups but lack therapeutic relevance. Their 1JCH coupling constants (133.5–135.5 Hz) highlight structural stability, which may inform prodrug design for aripiprazole derivatives .

Q & A

Q. How can researchers validate conflicting reports on this compound’s enzymatic stability?

- Methodological Answer : Replicate studies using standardized protocols (e.g., fixed ammonia concentrations ). Cross-validate with orthogonal assays:

- In vitro : Microsomal stability assays with CYP3A4 inhibitors (e.g., ketoconazole) to isolate enzymatic contributions .

- In silico : Molecular docking simulations to predict enzyme-substrate interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.